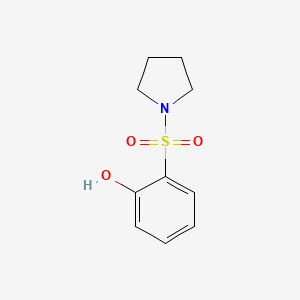
2-(Pyrrolidine-1-sulfonyl)phenol
Vue d'ensemble
Description
“2-(Pyrrolidine-1-sulfonyl)phenol” is a chemical compound with the CAS Number: 852951-49-6 and a molecular weight of 227.28 . Its IUPAC name is 2-(1-pyrrolidinylsulfonyl)phenol . The compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H13NO3S . The compound’s InChI Code is 1S/C10H13NO3S/c12-9-5-1-2-6-10(9)15(13,14)11-7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2 .Applications De Recherche Scientifique
Catalytic Sulfonylation
The palladium-catalyzed direct sulfonylation of 2-aryloxypyridines using sulfonyl chlorides as sulfonylation reagents demonstrates a method to synthesize ortho-sulfonylated phenol from sulfonylation products by removing the pyridyl group. This process is applicable to both electron-rich and electron-deficient substrates, indicating the versatility of 2-(pyrrolidine-1-sulfonyl)phenol in catalytic sulfonylation reactions (Xu et al., 2015).
Supramolecular Chemistry
This compound derivatives are involved in the formation of water-soluble inclusion complexes, exemplified by p-sulfonatocalix[5]arene's ability to host water and pyridine N-oxide guest species through hydrogen bonding. This reveals its potential in supramolecular chemistry for creating complexes with specific interactions and structural arrangements (Steed et al., 1995).
Synthesis of Dibenzoxanthenes and Diarylmethanes
A novel method involving the reaction of phenols with 1-sulfonylpyrrolidines in acidic media allows the synthesis of dibenzoxanthenes, diarylbutanes, and resorcinarenes. This process, which occurs under mild conditions, highlights the role of this compound in facilitating access to otherwise challenging-to-synthesize compounds (Gazizov et al., 2017).
Development of COX-2 Selective Inhibitors
Research on the synthesis and pharmacological evaluation of pyridinic sulfonamides related to nimesulide, a COX-2 preferential inhibitor, points to the potential of this compound derivatives in developing new anti-inflammatory agents. These studies explore how modifications to the sulfonamide moiety affect the molecule's selectivity and potency as COX-2 inhibitors, contributing to the design of safer and more effective drugs (Julémont et al., 2004).
Photodeoxygenation Studies
The photodeoxygenation of 1,2-benzodiphenylene sulfoxide, generating an intermediate capable of oxidizing benzene to phenol, showcases the chemical properties and reactivity of sulfoxide derivatives. This reaction's electrophilic oxidation chemistry has implications for understanding the mechanisms of photodeoxygenation and potential applications in synthetic chemistry (Lucien & Greer, 2001).
Orientations Futures
Pyrrolidine derivatives, such as “2-(Pyrrolidine-1-sulfonyl)phenol”, have potential therapeutic applications. They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on exploring the therapeutic potential of these compounds further.
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring have been reported to have target selectivity . For instance, SB-269970, a compound with a pyrrolidine ring, acts as a selective antagonist or inverse agonist of the serotonin receptor 7 (5-HT7) .
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a stereo-specific manner.
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like pyrrolidine is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
2-pyrrolidin-1-ylsulfonylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c12-9-5-1-2-6-10(9)15(13,14)11-7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQKOCRHCYTYLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-benzyl-2-(4-chlorophenyl)-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2891289.png)
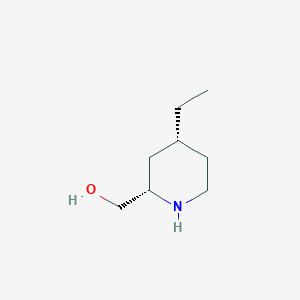
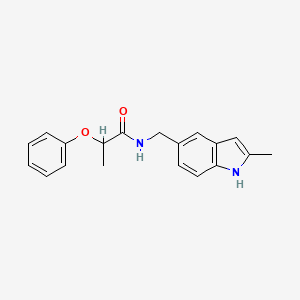

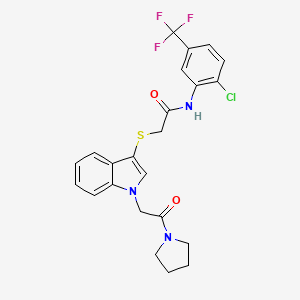
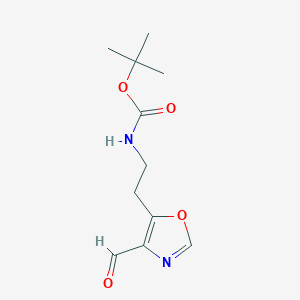
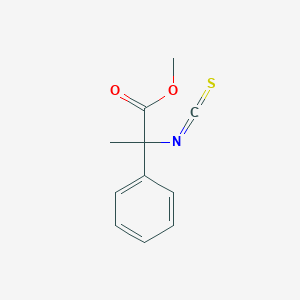
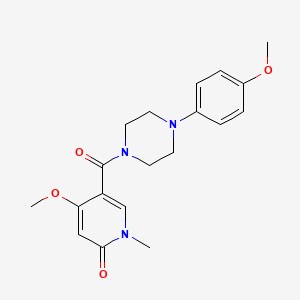
![4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2891303.png)
![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-dimethylbenzoate](/img/structure/B2891304.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B2891305.png)
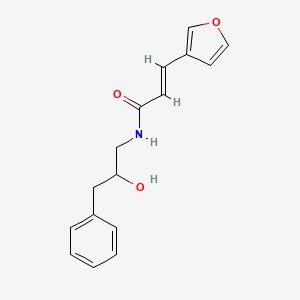
![2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2891308.png)
![methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B2891311.png)
